Cas no 2562-81-4 (2-(Naphthalen-1-yl)-1H-1,3-benzodiazole)
2-(Naphthalen-1-yl)-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzimidazole,2-(1-naphthalenyl)-
- 2-(1-naphthalenyl)-1H-Benzimidazole
- 2-naphthalen-1-yl-1H-benzimidazole
- 2-(1-naphthyl)-1h-benzimidazole
- 2-(1'-naphthyl)benzimidazole
- 2-(1-naphthyl)benzimidazole
- 2-(1-naphthyl)benzo[d]imidazole
- 2-(2'-naphthyl)benzimidazole
- AC1L64O9
- AC1Q4Y9Q
- CTK4F6136
- NSC144033
- SureCN784353
- Z50129856
- FT-0729895
- SMR001798199
- CHEMBL1996259
- DTXSID40301528
- EN300-82125
- CAA56281
- 1H-Benzimidazole, 2-(1-naphthalenyl)-
- SCHEMBL784353
- NSC-144033
- AKOS003029396
- 2-(Naphthalen-1-yl)-1H-benzo[d]imidazole
- 2-(naphthalen-1-yl)-1H-1,3-benzodiazole
- 2-(naphthalen-1-yl)-1H-benzimidazole
- MLS002920612
- 2562-81-4
- 2-(Naphthalen-1-yl)-1H-1,3-benzodiazole
-
- MDL: MFCD01564700
- Inchi: 1S/C17H12N2/c1-2-8-13-12(6-1)7-5-9-14(13)17-18-15-10-3-4-11-16(15)19-17/h1-11H,(H,18,19)
- InChI Key: PAOHHYDZFURJKA-UHFFFAOYSA-N
- SMILES: N1C2C=CC=CC=2N=C1C1=CC=CC2C=CC=CC1=2
Computed Properties
- Exact Mass: 244.10016
- Monoisotopic Mass: 244.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 28.7Ų
Experimental Properties
- Density: 1.256
- Boiling Point: 490.5°Cat760mmHg
- Flash Point: 274°C
- Refractive Index: 1.747
- PSA: 28.68
- LogP: 4.38310
2-(Naphthalen-1-yl)-1H-1,3-benzodiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM230458-1g |
2-(Naphthalen-1-yl)-1H-benzo[d]imidazole |
2562-81-4 | 97% | 1g |
$502 | 2024-07-28 | |
| TRC | N757098-25mg |
2-(Naphthalen-1-yl)-1H-1,3-benzodiazole |
2562-81-4 | 25mg |
$ 70.00 | 2022-06-03 | ||
| TRC | N757098-50mg |
2-(Naphthalen-1-yl)-1H-1,3-benzodiazole |
2562-81-4 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | N757098-250mg |
2-(Naphthalen-1-yl)-1H-1,3-benzodiazole |
2562-81-4 | 250mg |
$ 365.00 | 2022-06-03 | ||
| Enamine | EN300-82125-0.05g |
2-(naphthalen-1-yl)-1H-1,3-benzodiazole |
2562-81-4 | 95% | 0.05g |
$84.0 | 2023-09-02 | |
| Enamine | EN300-82125-0.1g |
2-(naphthalen-1-yl)-1H-1,3-benzodiazole |
2562-81-4 | 95% | 0.1g |
$124.0 | 2023-09-02 | |
| Enamine | EN300-82125-0.25g |
2-(naphthalen-1-yl)-1H-1,3-benzodiazole |
2562-81-4 | 95% | 0.25g |
$178.0 | 2023-09-02 | |
| Enamine | EN300-82125-0.5g |
2-(naphthalen-1-yl)-1H-1,3-benzodiazole |
2562-81-4 | 95% | 0.5g |
$331.0 | 2023-09-02 | |
| Enamine | EN300-82125-1.0g |
2-(naphthalen-1-yl)-1H-1,3-benzodiazole |
2562-81-4 | 95% | 1.0g |
$442.0 | 2023-02-12 | |
| Enamine | EN300-82125-2.5g |
2-(naphthalen-1-yl)-1H-1,3-benzodiazole |
2562-81-4 | 95% | 2.5g |
$867.0 | 2023-09-02 |
2-(Naphthalen-1-yl)-1H-1,3-benzodiazole Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 2-(Naphthalen-1-yl)-1H-1,3-benzodiazole
Comprehensive Overview of 2-(Naphthalen-1-yl)-1H-1,3-benzodiazole (CAS No. 2562-81-4)
2-(Naphthalen-1-yl)-1H-1,3-benzodiazole, identified by its CAS No. 2562-81-4, is a heterocyclic organic compound that has garnered significant attention in both academic and industrial research. This compound, often referred to as a naphthyl-substituted benzodiazole, belongs to the broader class of benzodiazole derivatives, which are known for their versatile applications in materials science, pharmaceuticals, and optoelectronics. The unique structural features of this molecule, including its naphthalene and benzodiazole moieties, contribute to its intriguing photophysical and electronic properties, making it a subject of ongoing scientific exploration.
In recent years, the demand for organic luminescent materials has surged, driven by advancements in OLED technology and fluorescent probes. 2-(Naphthalen-1-yl)-1H-1,3-benzodiazole has emerged as a promising candidate in this domain due to its high quantum yield and tunable emission properties. Researchers have extensively studied its potential in light-emitting diodes (LEDs), sensors, and even bioimaging applications. Its ability to form stable π-conjugated systems further enhances its utility in designing next-generation optoelectronic devices.
The synthesis of 2-(Naphthalen-1-yl)-1H-1,3-benzodiazole typically involves the condensation of 1-naphthaldehyde with o-phenylenediamine, a reaction that highlights the compound's accessibility and scalability. This straightforward synthetic route has made it a popular choice for researchers investigating structure-property relationships in heterocyclic compounds. Moreover, its thermal stability and solubility in common organic solvents facilitate its integration into various functional materials.
One of the most frequently asked questions about 2-(Naphthalen-1-yl)-1H-1,3-benzodiazole revolves around its fluorescence mechanism. Studies have shown that the compound exhibits intramolecular charge transfer (ICT), a phenomenon that underpins its bright emission and solvatochromic behavior. This property is particularly valuable in developing environmental sensors, where changes in fluorescence intensity or wavelength can indicate the presence of specific analytes.
Another area of interest is the compound's potential in pharmaceutical research. While not a drug itself, 2-(Naphthalen-1-yl)-1H-1,3-benzodiazole serves as a valuable pharmacophore in medicinal chemistry. Its rigid aromatic framework and hydrogen-bonding capabilities make it an ideal scaffold for designing enzyme inhibitors or receptor ligands. Recent publications have explored its derivatives as potential anticancer agents and antimicrobial compounds, aligning with the growing focus on drug discovery and personalized medicine.
From an industrial perspective, 2-(Naphthalen-1-yl)-1H-1,3-benzodiazole is gaining traction as a building block for advanced polymers and coatings. Its incorporation into polymeric matrices enhances their mechanical strength and UV resistance, addressing key challenges in durable materials development. Additionally, its electrochemical properties are being investigated for use in energy storage systems, such as organic batteries and supercapacitors.
Environmental considerations also play a role in the compound's appeal. Unlike some traditional synthetic dyes, 2-(Naphthalen-1-yl)-1H-1,3-benzodiazole exhibits low toxicity and biodegradability, making it a greener alternative for sustainable chemistry initiatives. This aligns with the global shift toward eco-friendly materials and green manufacturing practices.
In summary, 2-(Naphthalen-1-yl)-1H-1,3-benzodiazole (CAS No. 2562-81-4) is a multifaceted compound with broad applications across materials science, pharmaceuticals, and optoelectronics. Its unique structural attributes, synthetic accessibility, and functional versatility position it as a key player in the development of innovative technologies. As research continues to uncover new possibilities for this molecule, its relevance in addressing contemporary scientific and industrial challenges is expected to grow exponentially.
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